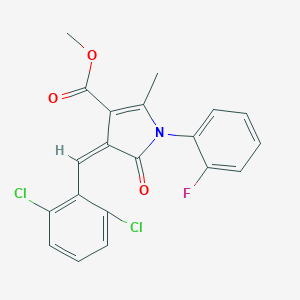
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, also known as DCMF, is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. DCMF belongs to the class of pyrrole derivatives and has been extensively studied for its biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Mécanisme D'action
The exact mechanism of action of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is not fully understood. However, studies have suggested that it may exert its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to induce the generation of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and modulate the immune response. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been shown to have anti-microbial properties and can inhibit the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its ease of synthesis. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be synthesized using relatively simple procedures and is readily available. Additionally, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its biological activities, making it an attractive candidate for further research. However, one of the limitations of using methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate.
Orientations Futures
There are several future directions for research on methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. One area of interest is its potential applications in the treatment of cancer. Further studies are needed to determine the exact mechanism of action of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate and its potential as a therapeutic agent. Additionally, the anti-inflammatory and anti-microbial properties of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate warrant further investigation. Finally, the potential side effects of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate need to be studied in detail to determine its safety for use in humans.
In conclusion, methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in the field of medicinal chemistry. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it an attractive candidate for further research. The ease of synthesis and availability of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate make it an attractive candidate for lab experiments. However, further studies are needed to determine its exact mechanism of action, potential side effects, and safety for use in humans.
Méthodes De Synthèse
The synthesis of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves the condensation of 2,6-dichlorobenzaldehyde and 2-fluoroacetophenone with ethyl acetoacetate in the presence of piperidine as a catalyst. The resulting product is then treated with methyl iodide and sodium hydroxide to obtain the final compound. The synthesis of methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is relatively simple and can be carried out in a laboratory setting with ease.
Applications De Recherche Scientifique
Methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported its anti-cancer properties, including its ability to induce apoptosis in cancer cells and inhibit tumor growth. methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has also shown promising results in the treatment of inflammation and microbial infections. Its ability to modulate the immune response has also been studied in detail.
Propriétés
Nom du produit |
methyl 4-(2,6-dichlorobenzylidene)-1-(2-fluorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Formule moléculaire |
C20H14Cl2FNO3 |
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
methyl (4Z)-4-[(2,6-dichlorophenyl)methylidene]-1-(2-fluorophenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H14Cl2FNO3/c1-11-18(20(26)27-2)13(10-12-14(21)6-5-7-15(12)22)19(25)24(11)17-9-4-3-8-16(17)23/h3-10H,1-2H3/b13-10- |
Clé InChI |
TZPSYOPGIAPSAG-RAXLEYEMSA-N |
SMILES isomérique |
CC1=C(/C(=C/C2=C(C=CC=C2Cl)Cl)/C(=O)N1C3=CC=CC=C3F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
SMILES canonique |
CC1=C(C(=CC2=C(C=CC=C2Cl)Cl)C(=O)N1C3=CC=CC=C3F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[3-chloro-5-methoxy-4-(naphthalen-2-ylmethoxy)benzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298927.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298928.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298929.png)
![5-[(4-Ethoxynaphthalen-1-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B298930.png)
![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298934.png)
![5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298935.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298936.png)
![5-[(1-allyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298937.png)
![5-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298938.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298940.png)
![(5Z)-2-(2,3-dimethylanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298941.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298942.png)
![(5Z)-2-anilino-5-[(5-pyrrolidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B298945.png)
![N-(3-chloro-4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B298948.png)